

Tert-Butyl Carbamate: A Technical Overview for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *Tert-butylcarbamate*

Cat. No.: *B1260302*

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Tert-butyl carbamate, a key reagent in modern organic and medicinal chemistry, serves primarily as a precursor and a source for the tert-butoxycarbonyl (Boc) protecting group. Its stability and the ease with which the Boc group can be introduced and removed make it an invaluable tool for researchers and professionals in drug development and complex molecule synthesis. This guide provides an in-depth look at its chemical identifiers, properties, experimental protocols, and critical role in pharmaceutical research.

Core Identifiers and Physicochemical Properties

Tert-butyl carbamate is a white crystalline solid at room temperature.^{[1][2]} Its properties are well-documented, providing a solid foundation for its application in various chemical reactions. The following table summarizes its key identifiers and quantitative data.

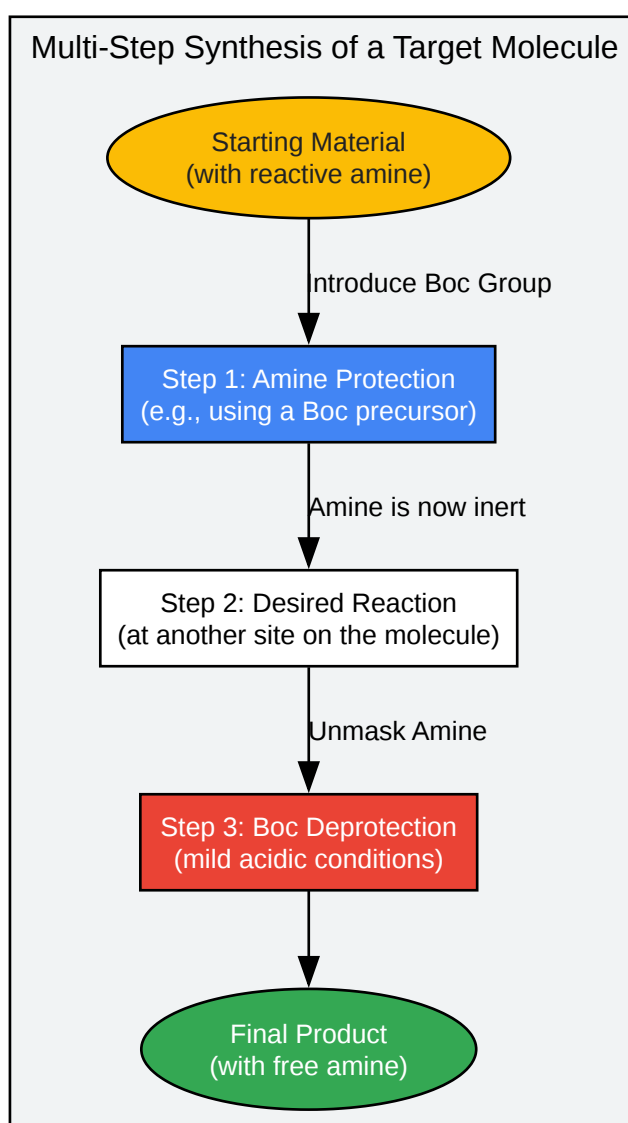
Identifier Type	Value	Reference(s)
CAS Number	4248-19-5	[1][3]
IUPAC Name	tert-butyl carbamate	[4]
Synonyms	Carbamic acid tert-butyl ester, Boc-amide, Boc-NH2	[2][4]
Molecular Formula	C5H11NO2	[1][3][5]
Molecular Weight	117.15 g/mol	[1][2][4]
Melting Point	105-108 °C	[1][3]
Boiling Point	218.95°C (estimate)	[1]
PubChem CID	77922	[2]
EINECS Number	224-209-3	[1][6]
MDL Number	MFCD00007962	[2]
InChI	InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7)	[1][5]
InChIKey	LFKDJXLFFVYVEFG-UHFFFAOYSA-N	[1][5]
SMILES	<chem>CC(C)(C)OC(=O)N</chem>	[4]
Solubility	Soluble in chloroform, methanol, and methylene chloride. Slightly soluble in water and petroleum ether.	[1][7]

Applications in Drug Discovery and Development

The primary utility of tert-butyl carbamate in pharmaceutical development is its function as a source of the tert-butoxycarbonyl (Boc) protecting group.[2][3] Protecting groups are essential in multi-step organic syntheses, particularly in drug manufacturing, as they temporarily mask a reactive functional group (like an amine) to prevent it from interfering with reactions occurring elsewhere on the molecule.[2][8]

The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions, which preserves the integrity of the target molecule.^{[9][10]} This allows chemists to selectively perform transformations, leading to the efficient construction of complex Active Pharmaceutical Ingredients (APIs).^[3] For instance, tert-butyl carbamate is used in palladium-catalyzed reactions to install the Boc group onto anilines, a common step in the synthesis of various drug candidates.^[1]

Logical Workflow: Role of Boc-Protection in Synthesis



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Caption: Workflow of Boc-protection in multi-step synthesis.

Experimental Protocols

Detailed methodologies for the synthesis and application of tert-butyl carbamate are crucial for reproducible results in a research setting.

Protocol 1: Synthesis of tert-Butyl Carbamate

This protocol describes a one-step synthesis from t-butyl alcohol, which is a convenient and general method.^[11]

Materials:

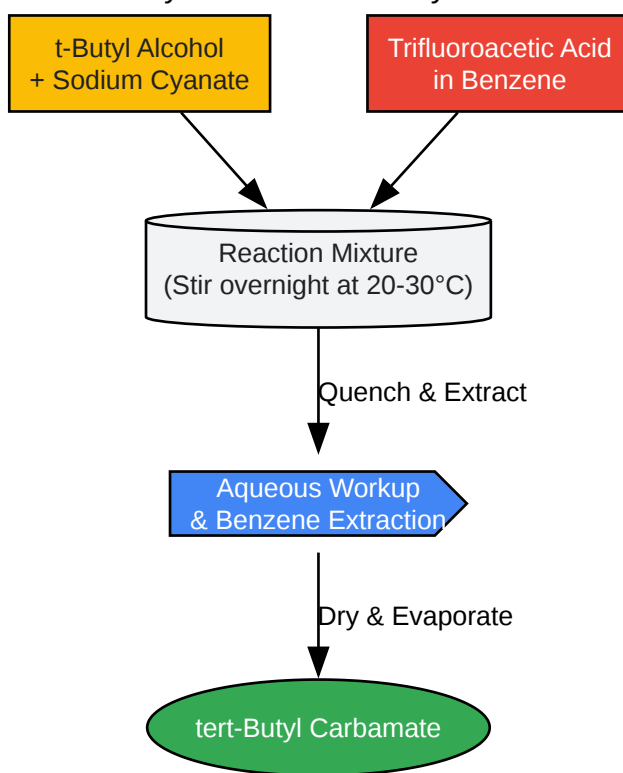
- t-Butyl alcohol (0.20 mole)
- Sodium cyanate (0.40 mole)
- Trifluoroacetic acid (0.42 mole)
- Benzene (125 ml)
- Water
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a 500-ml three-necked flask equipped with a stirrer, thermometer, and addition funnel, combine t-butyl alcohol and benzene. Add sodium cyanate to the solution.^[11]
- **Acid Addition:** While stirring the suspension slowly, add trifluoroacetic acid dropwise at a rapid rate. The reaction is exothermic; maintain the temperature between 20-30°C.

- Reaction Time: Continue stirring the mixture for 3-4 hours. It is often convenient to let the reaction proceed overnight.[11]
- Workup: Add 35 ml of water to the mixture and stir vigorously. Decant the benzene layer. Rinse the remaining aqueous slurry with two 125-ml portions of benzene.[11]
- Extraction and Drying: Combine all organic extracts and wash them once with 100 ml of 5% aqueous sodium hydroxide, followed by 100 ml of water. Dry the organic layer over anhydrous magnesium sulfate and filter.[11]
- Isolation: Remove the solvent by distillation under reduced pressure to yield tert-butyl carbamate as white needles. The reported yield is between 76-94%.[11]

General Synthesis of tert-Butyl Carbamate



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Caption: Flowchart for the synthesis of tert-butyl carbamate.

Protocol 2: Boc Protection of an Amine using Di-tert-butyl dicarbonate

While tert-butyl carbamate itself can be used in some protection reactions, the more common laboratory reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc_2O), which is conceptually derived from it. This protocol details the N-protection of an amino group.[\[12\]](#)

Materials:

- Amine substrate (e.g., 4-amino-2-butanol)
- Di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents)
- Acetone/Water solvent mixture (1:1 v/v)
- Ethyl acetate (for extraction)
- Brine solution

Procedure:

- Dissolution: Dissolve the amine substrate in a 1:1 mixture of acetone and water.[\[12\]](#)
- Reagent Addition: Add di-tert-butyl dicarbonate portion-wise to the solution at room temperature.[\[12\]](#)
- Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[\[12\]](#)
- Solvent Removal: After the reaction is complete, remove the acetone under reduced pressure.[\[12\]](#)
- Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).[\[12\]](#)
- Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-

Boc protected product.[12]

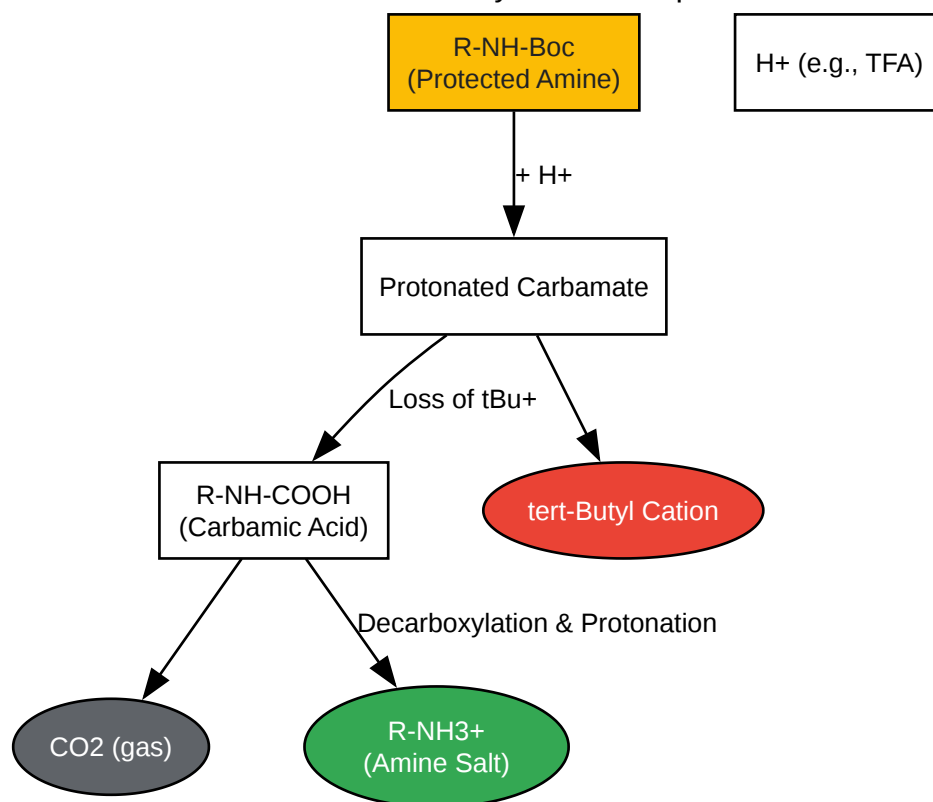
Protocol 3: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine.[10]

Mechanism:

- **Protonation:** The carbonyl oxygen of the tert-butyl carbamate is protonated by the acid (e.g., TFA).[10]
- **C-O Bond Cleavage:** This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[10]
- **Decarboxylation:** The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.[10]
- **Amine Regeneration:** This decarboxylation yields the free amine, which is then protonated by the excess acid in the reaction mixture to form an ammonium salt.[10]

Mechanism of Acid-Catalyzed Boc Deprotection



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Caption: The chemical pathway for removing a Boc protecting group.

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